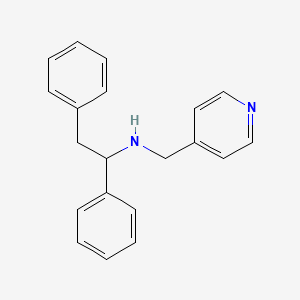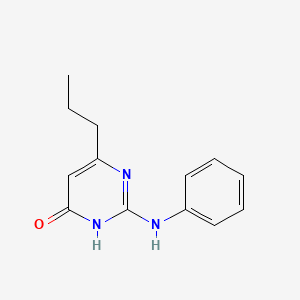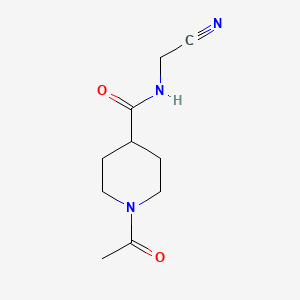![molecular formula C16H11F5N2O5 B5998493 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide](/img/structure/B5998493.png)
2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitrophenyl group, and a methoxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the methoxypropanamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenoxy derivatives.
Aplicaciones Científicas De Investigación
2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in modulating the compound’s biological activity by participating in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with similar structural features but different functional groups.
2,2,3,3-tetrafluoro-1,4-butanediol: A fluorinated diol with applications in polymer chemistry.
Uniqueness
2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide is unique due to its combination of fluorinated, nitrophenyl, and methoxypropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5N2O5/c1-27-15(18,16(19,20)21)14(24)22-10-6-11(23(25)26)8-13(7-10)28-12-4-2-9(17)3-5-12/h2-8H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWHEVBODAPQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5998411.png)
![2-{4-[2-(2-fluorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B5998413.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B5998417.png)
![2,2-dibromo-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5998423.png)
![2-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5998431.png)
![[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate](/img/structure/B5998445.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(4,4,4-trifluorobutyl)-2-piperidinecarboxamide](/img/structure/B5998448.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5998464.png)
![N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B5998466.png)


![(3Z)-3-{[(6-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5998480.png)
![1-(2,5-difluorophenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5998488.png)
